3-methyl-4-nitro-N-phenethylbenzamide
Description
3-Methyl-4-nitro-N-phenethylbenzamide is a benzamide derivative characterized by a methyl group at the 3-position and a nitro group at the 4-position of the benzene ring. The amide nitrogen is substituted with a phenethyl group (-CH₂CH₂C₆H₅), contributing to its lipophilic properties. This structural configuration influences its physicochemical behavior, such as solubility and reactivity, and makes it a candidate for applications in medicinal chemistry or materials science.
Properties
Molecular Formula |
C16H16N2O3 |
|---|---|
Molecular Weight |
284.31 g/mol |
IUPAC Name |
3-methyl-4-nitro-N-(2-phenylethyl)benzamide |
InChI |
InChI=1S/C16H16N2O3/c1-12-11-14(7-8-15(12)18(20)21)16(19)17-10-9-13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3,(H,17,19) |
InChI Key |
KSWVEJCNDLBGEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NCCC2=CC=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-4-nitro-N-phenethylbenzamide typically involves the nitration of 3-methylbenzoic acid followed by amide formation. One common method includes the following steps:
Industrial Production Methods
Industrial production of 3-methyl-4-nitro-N-phenethylbenzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions (temperature, pressure, and concentration) can enhance yield and efficiency. Additionally, the use of safer and more environmentally friendly reagents is often prioritized in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-methyl-4-nitro-N-phenethylbenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride (NaH).
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) under reflux conditions.
Major Products Formed
Reduction: 3-methyl-4-amino-N-phenethylbenzamide.
Substitution: Various substituted benzamides depending on the substituent used.
Hydrolysis: 3-methyl-4-nitrobenzoic acid and phenethylamine.
Scientific Research Applications
3-methyl-4-nitro-N-phenethylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-methyl-4-nitro-N-phenethylbenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenethyl group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The following table summarizes key structural and functional differences between 3-methyl-4-nitro-N-phenethylbenzamide and related benzamide derivatives:
Key Observations:
Substituent Effects on Reactivity :
- Nitro Groups : The presence of nitro groups (e.g., in 4-Nitro-N-(3-nitrophenyl)benzamide ) enhances electrophilicity, making these compounds reactive in nucleophilic substitution or reduction reactions.
- Chloro and Trifluoromethyl Groups : Electron-withdrawing substituents like -Cl and -CF₃ increase oxidative stability but reduce solubility in polar solvents.
Amide Nitrogen Modifications: Phenethyl vs. Heterocyclic Substitutions: Pyridinylmethyl or thiazolylidene groups introduce chelating capabilities, relevant in metal-catalyzed reactions.
Synthetic Methodologies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
